molecular formula C18H24F3N3O2S B2404509 3-(morpholinomethyl)-N-(4-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide CAS No. 1421456-08-7

3-(morpholinomethyl)-N-(4-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2404509
CAS No.: 1421456-08-7
M. Wt: 403.46
InChI Key: VSRCVTIPHCBWBF-UHFFFAOYSA-N
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Description

3-(morpholinomethyl)-N-(4-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide is a complex organic compound that features a morpholine ring, a trifluoromethyl-substituted phenyl group, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholinomethyl)-N-(4-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide typically involves multiple steps:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Group: This step involves the reaction of the thiazepane intermediate with morpholine, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This can be done via a nucleophilic aromatic substitution reaction, where the trifluoromethyl-substituted phenyl group is introduced using a suitable halide precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The trifluoromethyl-substituted phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(morpholinomethyl)-N-(4-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound due to its structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial applications where fluorinated compounds are beneficial.

Mechanism of Action

The mechanism of action of 3-(morpholinomethyl)-N-(4-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 3-(morpholinomethyl)-N-(4-fluorophenyl)-1,4-thiazepane-4-carboxamide
  • 3-(morpholinomethyl)-N-(4-chlorophenyl)-1,4-thiazepane-4-carboxamide
  • 3-(morpholinomethyl)-N-(4-bromophenyl)-1,4-thiazepane-4-carboxamide

Uniqueness

The presence of the trifluoromethyl group in 3-(morpholinomethyl)-N-(4-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide distinguishes it from similar compounds. This group is known to enhance metabolic stability and biological activity, making this compound particularly valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O2S/c19-18(20,21)14-2-4-15(5-3-14)22-17(25)24-6-1-11-27-13-16(24)12-23-7-9-26-10-8-23/h2-5,16H,1,6-13H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRCVTIPHCBWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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